molecular formula C4H13N2Na3O B1512327 Trisodium;azanide;2-methylpropan-2-olate

Trisodium;azanide;2-methylpropan-2-olate

Cat. No.: B1512327
M. Wt: 174.13 g/mol
InChI Key: ZQLFHMTWFXTUSY-UHFFFAOYSA-N
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Description

Trisodium;azanide;2-methylpropan-2-olate is a ternary sodium salt comprising three sodium ions (Na⁺), an azanide (NH₂⁻) anion, and a 2-methylpropan-2-olate (tert-butoxide, OC(CH₃)₃⁻) anion. This compound is highly basic due to the presence of both azanide (a strong base) and tert-butoxide (a bulky alkoxide base). It is primarily utilized in organic synthesis for deprotonation reactions, particularly in non-aqueous solvents where its dual basicity and solubility enhance reactivity. The tert-butoxide moiety improves solubility in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), while the azanide component provides nucleophilic character for reactions such as eliminations or metalations .

Regulatory data classify it as a self-heating, corrosive substance (UN 3206, Packing Group II), requiring stringent handling protocols to mitigate risks of thermal decomposition or ignition .

Properties

Molecular Formula

C4H13N2Na3O

Molecular Weight

174.13 g/mol

IUPAC Name

trisodium;azanide;2-methylpropan-2-olate

InChI

InChI=1S/C4H9O.2H2N.3Na/c1-4(2,3)5;;;;;/h1-3H3;2*1H2;;;/q3*-1;3*+1

InChI Key

ZQLFHMTWFXTUSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[O-].[NH2-].[NH2-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Anhydrous conditions are critical to prevent hydrolysis.
  • Solvents such as dry THF or dimethylformamide (DMF) are preferred.
  • The reaction is performed under inert atmosphere to avoid oxidation or moisture interference.

General Procedure

  • Dissolve sodium azide in dry solvent.
  • Add sodium tert-butoxide solution slowly with stirring.
  • Maintain temperature control to avoid decomposition or side reactions.
  • Stir the mixture until complete reaction, monitored by spectroscopic methods (e.g., NMR, IR).
  • Isolate the product by removal of solvent under reduced pressure.
  • Purify the solid by recrystallization from suitable solvents if necessary.

Data Table: Typical Preparation Parameters

Parameter Typical Value / Condition Notes
Sodium azide purity ≥ 99% Commercially available
Sodium tert-butoxide source Prepared fresh or commercial reagent Anhydrous, stored under inert atmosphere
Solvent Dry THF or DMF Anhydrous, oxygen-free
Temperature 0 to 25 °C Controlled to prevent decomposition
Reaction time 1 to 4 hours Depends on scale and mixing efficiency
Atmosphere Nitrogen or argon To avoid moisture and oxidation
Isolation method Vacuum evaporation, recrystallization To obtain pure solid

Analytical and Research Findings

  • Spectroscopic Analysis:
    • NMR spectroscopy confirms the presence of tert-butoxide ion by characteristic chemical shifts of methyl groups.
    • IR spectroscopy identifies azide ion by a strong absorption band near 2100 cm⁻¹.
  • Thermal Stability:
    • The compound is sensitive to heat and moisture; decomposition can release nitrogen gas from azide.
  • Reactivity:
    • The compound acts as a strong base and nucleophile in organic synthesis.
  • Yield and Purity:
    • Yields typically range from 60% to 85% depending on scale and purity of reagents.
    • Purity is confirmed by elemental analysis and absence of side products in chromatographic methods.

Chemical Reactions Analysis

Trisodium;azanide;2-methylpropan-2-olate undergoes various types of chemical reactions, including:

Oxidation and Reduction:

  • The compound can participate in oxidation-reduction reactions, although it is more commonly used as a base rather than an oxidizing or reducing agent.

Substitution Reactions:

  • It is frequently employed in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, generating nucleophiles that can attack electrophilic centers.

Common Reagents and Conditions:

  • The complex base is often used in conjunction with THF as the solvent.
  • Typical reaction conditions involve low temperatures and an inert atmosphere to prevent side reactions.

Major Products:

Scientific Research Applications

Trisodium;azanide;2-methylpropan-2-olate has a wide range of applications in scientific research, including:

Chemistry:

Biology and Medicine:

  • While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals and other biologically active molecules.

Industry:

Mechanism of Action

The mechanism of action of sodium amide-sodium tert-butylate complex base involves the generation of carbanions through deprotonation of substrates. The carbanions formed are highly reactive and can participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related alkali metal salts, including sodium amide (NaNH₂), sodium tert-butoxide (NaOC(CH₃)₃), and potassium tert-butoxide (KOC(CH₃)₃).

Table 1: Physicochemical and Functional Properties

Property Trisodium;azanide;2-methylpropan-2-olate Sodium Amide (NaNH₂) Sodium tert-Butoxide (NaOC(CH₃)₃) Potassium tert-Butoxide (KOC(CH₃)₃)
Molecular Formula Na₃(NH₂)(OC(CH₃)₃) NaNH₂ NaOC(CH₃)₃ KOC(CH₃)₃
Basicity (pKa in DMSO) ~25 (NH₂⁻), ~19 (tert-butoxide) ~38 (NH₂⁻) ~19 ~19
Solubility in THF High Low High High
Thermal Stability Decomposes above 150°C Stable up to 400°C Decomposes above 300°C Decomposes above 300°C
Primary Use Dual-base catalysis Ammonia-based deprotonation Sterically hindered deprotonation Sterically hindered deprotonation
Hazard Classification Self-heating, corrosive (UN 3206) Water-reactive, flammable Self-heating, corrosive Corrosive, hygroscopic

Key Findings :

Reactivity : this compound exhibits dual reactivity, leveraging the strong basicity of azanide (pKa ~25 in DMSO for NH₂⁻) and the steric bulk of tert-butoxide. This contrasts with sodium amide, which is far stronger (pKa ~38) but less soluble in organic solvents .

Solubility : The tert-butoxide component enhances solubility in organic media compared to NaNH₂, which is typically used in liquid ammonia or inert solvents.

Safety : Unlike potassium tert-butoxide, which is hygroscopic but less prone to self-heating, the trisodium compound shares the self-heating risks of sodium tert-butoxide due to its alkali metal content .

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